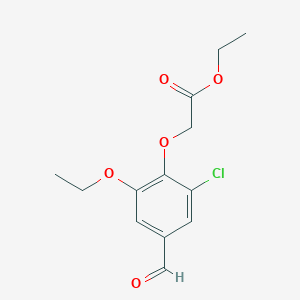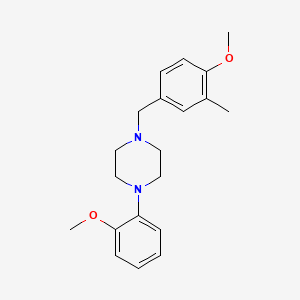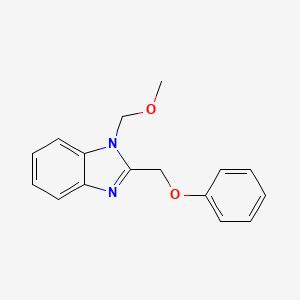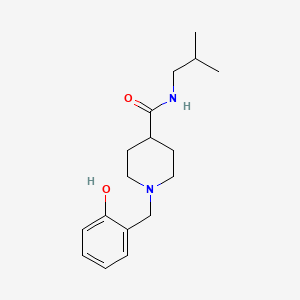
2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione, also known as DFO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFO is a versatile molecule that can be used in the synthesis of various organic compounds, as well as in scientific research to study its biochemical and physiological effects.
作用機序
The mechanism of action of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione is not fully understood, but it is believed to interact with metal ions through chelation, forming stable complexes with the metal ions. This interaction can lead to changes in the metal ion concentration, which can affect various biological processes.
Biochemical and Physiological Effects:
2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have various biochemical and physiological effects, including its ability to act as an antioxidant and its potential to inhibit certain enzymes. 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione in lab experiments is its versatility, as it can be used in various applications, including organic synthesis and biological imaging studies. However, one limitation of using 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione in scientific research. One potential direction is the development of new synthesis methods that can produce 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione with higher yields and purity. Another direction is the exploration of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione's potential applications in the development of new drugs and treatments for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione and its potential effects on biological systems.
合成法
The synthesis of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione can be achieved through a multi-step process that involves the reaction of furfural with diethyl malonate, followed by the formation of a diketone intermediate, which is then cyclized to produce 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione. This synthesis method has been extensively studied and optimized to achieve high yields of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione with minimal side reactions.
科学的研究の応用
2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione has been used in various scientific research studies due to its unique chemical properties. One of the most significant applications of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione is in the field of organic synthesis, where it can be used as a building block for the synthesis of various organic compounds. 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione has also been used as a fluorescent probe in biological imaging studies, where it can selectively bind to metal ions and act as a sensor for detecting changes in metal ion concentrations.
特性
IUPAC Name |
2-tert-butyl-5-(furan-2-ylmethylidene)-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-13(2,3)14(4)18-11(15)10(12(16)19-14)8-9-6-5-7-17-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNSUMCQODOKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CO2)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-methylglycinamide](/img/structure/B5833520.png)

![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5833533.png)
![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5833547.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5833555.png)
![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5833569.png)
![1-[(4-methylphenyl)sulfonyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833577.png)

![N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5833590.png)

